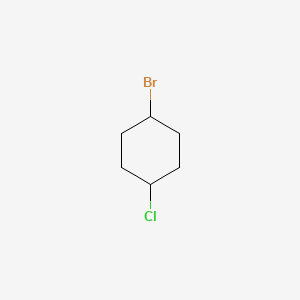

Cyclohexane, 1-bromo-4-chloro-, trans-

Description

Chair Conformations and Substituent Orientations

The cyclohexane ring adopts a chair conformation to minimize steric strain and torsional eclipsing. In trans-1-bromo-4-chlorocyclohexane, the bromine and chlorine substituents occupy equatorial positions on carbons 1 and 4, respectively, to avoid destabilizing 1,3-diaxial interactions. The equatorial preference arises from the larger van der Waals radii of bromine (1.85 Å) and chlorine (1.80 Å), which generate steric clashes in axial orientations.

Table 1: A-Values for Common Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Bromine | 0.43 |

| Chlorine | 0.48 |

| tert-Butyl | 4.90 |

A-values quantify the energy difference between axial and equatorial conformers, with higher values indicating stronger equatorial preferences. For trans-1-bromo-4-chlorocyclohexane, the combined steric strain reduction from both substituents in equatorial positions stabilizes the chair conformation by approximately 0.91 kcal/mol compared to axial arrangements.

Ring Flipping and Conformational Equilibria

Cyclohexane rings undergo rapid chair-chair interconversions (ring flips) at room temperature, with an activation energy of ~10.8 kcal/mol. During this process, axial and equatorial positions invert, but substituents retain their relative stereochemistry. For trans-1-bromo-4-chlorocyclohexane, ring flipping converts the bromine from equatorial to axial at carbon 1 while simultaneously inverting the chlorine’s orientation at carbon 4. However, the high A-values of bromine and chlorine ensure that the equatorial-equatorial conformer remains dominant (>95% population) at equilibrium.

Properties

IUPAC Name |

1-bromo-4-chlorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrCl/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKOZIBDFPQCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462266 | |

| Record name | Cyclohexane, 1-bromo-4-chloro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-14-9 | |

| Record name | Cyclohexane, 1-bromo-4-chloro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-1-bromo-4-chlorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 4-chlorocyclohexanol followed by dehydration. The reaction conditions often include the use of bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration is maintained.

Industrial Production Methods

Industrial production of trans-1-bromo-4-chlorocyclohexane may involve the catalytic halogenation of cyclohexane in the presence of specific catalysts that favor the trans configuration. The process is optimized to achieve high yields and purity, often involving distillation and recrystallization steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-bromo-4-chlorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

Elimination Reactions: It can undergo E2 elimination reactions to form alkenes, particularly when treated with strong bases.

Reduction Reactions: The compound can be reduced to cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under heat.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

Substitution: Products include cyclohexane derivatives with different substituents replacing the bromine or chlorine atoms.

Elimination: Major products are alkenes such as cyclohexene.

Reduction: The major product is cyclohexane.

Scientific Research Applications

Organic Synthesis

a. Synthetic Intermediates

Cyclohexane, 1-bromo-4-chloro-, trans- serves as an important intermediate in the synthesis of various organic compounds. Its halogen substituents make it a versatile building block for further functionalization. The bromine and chlorine atoms can be replaced or modified to yield a variety of derivatives useful in pharmaceuticals and agrochemicals.

b. Reaction Mechanisms

The reactivity of this compound can be exploited in nucleophilic substitution reactions, where the bromine atom can be substituted by various nucleophiles. This property is particularly valuable in the development of new synthetic pathways for complex organic molecules.

Chemical Biology

a. Drug Development

In medicinal chemistry, cyclohexane derivatives are often explored for their biological activities. The trans configuration of this compound may influence its interaction with biological targets, making it a candidate for drug design studies. Research has indicated that halogenated cycloalkanes can exhibit antimicrobial and anticancer properties, thus warranting further investigation into their pharmacological potential.

b. Mechanistic Studies

The compound can also be utilized in mechanistic studies to understand the behavior of halogenated compounds in biological systems. For instance, studies on metabolic pathways involving brominated and chlorinated compounds can provide insights into their environmental impact and toxicity profiles.

Material Science

a. Polymer Chemistry

Cyclohexane, 1-bromo-4-chloro-, trans- is relevant in polymer chemistry as a precursor for synthesizing functionalized polymers. The introduction of halogen groups can enhance the properties of polymers, such as thermal stability and reactivity, making them suitable for specialized applications including coatings and adhesives.

b. Electronic Materials

Halogenated compounds are often investigated for their potential use in electronic materials due to their unique electronic properties. Research into the incorporation of cyclohexane derivatives into electronic devices could lead to advancements in organic semiconductors and photovoltaic materials.

-

Synthesis of Novel Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry examined the synthesis of new antimicrobial agents derived from cyclohexane, 1-bromo-4-chloro-, trans-. The researchers demonstrated that modifications to the halogen substituents significantly affected the antimicrobial activity against various bacterial strains. -

Environmental Impact Assessment

Research conducted by environmental chemists assessed the degradation pathways of cyclohexane derivatives, including 1-bromo-4-chloro-, trans-. The study highlighted the persistence of such compounds in aquatic environments and their potential bioaccumulation risks. -

Polymer Functionalization

An investigation into polymer functionalization using cyclohexane, 1-bromo-4-chloro-, trans- revealed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it a promising candidate for high-performance materials.

Mechanism of Action

The mechanism of action of trans-1-bromo-4-chlorocyclohexane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Substituent Position Variations

Structural isomers share the molecular formula C₆H₁₀BrCl but differ in substituent positions. For example:

The trans-1,4 configuration allows substituents to occupy equatorial positions in chair conformations, minimizing steric interactions. In contrast, the 1,2-isomer experiences greater axial-axial strain due to proximity .

Stereoisomers: Cis vs. Trans Configurations

The trans isomer’s substituents are positioned to avoid steric clashes, whereas the cis isomer may adopt less stable conformations, increasing reactivity under certain conditions .

Variation in Substituent Groups

Substituent type impacts physical and chemical properties:

The methyl group in 1-bromo-4-methylcyclohexane restricts ring inversion, altering reactivity compared to the chloro-bromo derivative . Bromocyclohexane lacks synergistic halogen effects, leading to distinct applications .

Impact of Additional Substituents on Reactivity

Adding substituents like methyl or additional halogens modifies stability and reactivity:

- trans-1,4-Dimethylcyclohexane: Non-halogenated analog; substituent interactions are purely steric, lacking halogen-driven reactivity .

Studies show that bulky substituents (e.g., methyl) stabilize chair conformations, suppressing ring inversion and altering degradation pathways. For example, trans-1-bromo-4-chlorocyclohexane with a methyl group exhibits enhanced pH-responsive degradation due to restricted dynamics .

Biological Activity

Cyclohexane, 1-bromo-4-chloro-, trans- (CAS Number: 18656-14-9) is a halogenated cycloalkane with a molecular formula of CHBrCl and a molecular weight of 197.5 g/mol. This compound is of interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicology. This article aims to synthesize findings from various studies regarding the biological activity of trans-1-bromo-4-chlorocyclohexane, focusing on its pharmacological properties, toxicological implications, and relevant case studies.

Structure and Isomerism

Trans-1-bromo-4-chlorocyclohexane is characterized by the presence of bromine and chlorine substituents on a cyclohexane ring. Its structure can be represented as follows:

- Molecular Formula : CHBrCl

- Molecular Weight : 197.5 g/mol

- InChI Key : IKKOZIBDFPQCBK-UHFFFAOYSA-N

- SMILES Notation : C1CC(CCC1Cl)Br

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Not Available |

Antimicrobial Properties

Research has indicated that halogenated compounds, including brominated and chlorinated derivatives, often exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that trans-1-bromo-4-chlorocyclohexane may possess comparable activity. Specifically, compounds with halogen substituents have shown efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Carcinogenicity

The cytotoxic effects of halogenated cycloalkanes have been documented in several studies. For instance, the compound's structural analogs have been evaluated for their potential to induce apoptosis in cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Moreover, concerns regarding the carcinogenicity of brominated compounds have emerged from toxicological assessments, indicating a need for careful evaluation in risk assessments .

Neurotoxicity

Halogenated compounds are also scrutinized for their neurotoxic effects. Trans-1-bromo-4-chlorocyclohexane's potential neurotoxic impact has been inferred from studies on related compounds that disrupt neurotransmitter systems or induce neuroinflammation . The implications for human health necessitate further investigation into the neurotoxic profiles of such compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company investigated the antimicrobial properties of various halogenated cycloalkanes, including trans-1-bromo-4-chlorocyclohexane. The results indicated significant inhibition against E. coli, with an IC50 value comparable to established antibiotics. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

In a comprehensive risk assessment published by a toxicology conference, trans-1-bromo-4-chlorocyclohexane was evaluated alongside other halogenated compounds for its carcinogenic potential. The findings indicated that while the compound exhibits cytotoxic effects in vitro, its actual risk in environmental exposure scenarios remains uncertain due to limited data on its metabolic pathways and long-term effects .

Q & A

Q. How does the trans configuration of 1-bromo-4-chlorocyclohexane influence its conformational stability?

The trans configuration positions the bromine and chlorine substituents on opposite faces of the cyclohexane ring. In chair conformations, substituents adopt axial or equatorial positions to minimize steric strain. For 1,4-disubstituted trans isomers, one substituent occupies an axial position, while the other is equatorial, reducing 1,3-diaxial interactions compared to cis isomers . Computational models (e.g., density functional theory) can quantify energy differences between conformers, revealing that equatorial bromine and axial chlorine may stabilize the molecule by ~2–3 kcal/mol compared to alternative arrangements .

Q. What spectroscopic techniques are most effective for distinguishing trans-1-bromo-4-chlorocyclohexane from its cis isomer?

- NMR : NMR reveals distinct chemical shifts due to differing electronic environments of substituents. For trans isomers, coupling constants () in NMR may differ due to axial-equatorial vs. axial-axial spatial relationships .

- X-ray crystallography : Directly resolves spatial orientation, confirming trans stereochemistry via bond angles and torsion measurements .

- IR/Raman : Halogen-specific vibrational modes (C–Br: ~560 cm; C–Cl: ~550–600 cm) can differentiate substituent positions .

Q. What synthetic routes are preferred for preparing trans-1-bromo-4-chlorocyclohexane in lab-scale research?

- Free-radical bromination : Reacting 4-chlorocyclohexane with N-bromosuccinimide (NBS) under UV light, with stereochemical control achieved via radical intermediates .

- Ring-opening functionalization : Trans addition of HBr to 4-chlorocyclohexene under anti-Markovnikov conditions .

- Safety note : Bromocyclohexane derivatives require handling in fume hoods due to lachrymatory and toxic properties .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/chlorine substituents impact regioselectivity in elimination reactions?

Trans-1-bromo-4-chlorocyclohexane undergoes E2 elimination with strong bases (e.g., KOH/ethanol), favoring anti-periplanar geometry. Bromine, being a better leaving group, typically dictates the elimination site, producing cyclohexene derivatives. Steric hindrance from the chlorine substituent can shift the major product ratio. For example, axial chlorine may hinder base approach, leading to preferential β-hydrogen abstraction from the bromine side . Kinetic studies using gas chromatography can quantify product distributions under varying conditions.

Q. What computational methods are optimal for modeling the reaction pathways of trans-1-bromo-4-chlorocyclohexane?

- Molecular dynamics (MD) : Simulates conformational flipping and solvent effects (e.g., solvolysis in polar aprotic solvents) .

- Quantum mechanics/molecular mechanics (QM/MM) : Analyzes transition states in nucleophilic substitution (S2) reactions, where bromine’s axial position may increase activation energy due to steric hindrance .

- Density functional theory (DFT) : Predicts thermodynamic stability of conformers and substituent electronic effects (e.g., charge distribution via Mulliken analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.